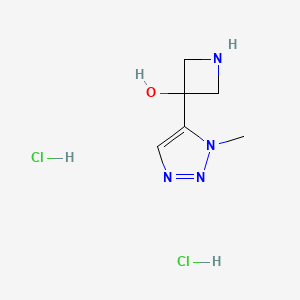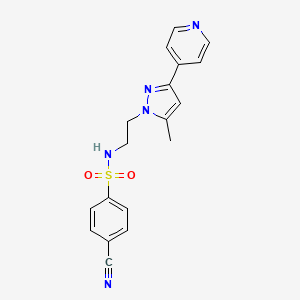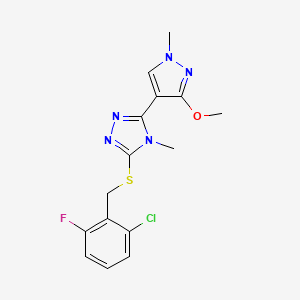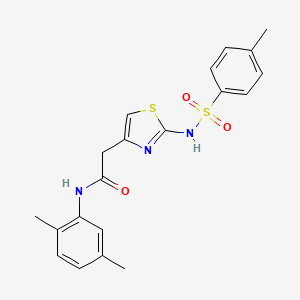
3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 2089277-57-4 . It has a molecular weight of 227.09 . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes “this compound”, has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of “this compound” consists of three nitrogens and two carbons . All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .Chemical Reactions Analysis
1,2,3-Triazole scaffolds, like “this compound”, are synthesized using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its IUPAC name is “this compound” and its Inchi Code is "1S/C6H10N4O.2ClH/c1-10-5(2-8-9-10)6(11)3-7-4-6;;/h2,7,11H,3-4H2,1H3;2*1H" .作用机制
The mechanism of action of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, inhibiting the activity of enzymes involved in cell wall biosynthesis, and modulating GABA receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities by disrupting the cell membrane of microorganisms and inhibiting the activity of enzymes involved in cell wall biosynthesis. It has also been shown to modulate GABA receptors in the brain, which may have potential applications in the treatment of anxiety and other neurological disorders.
实验室实验的优点和局限性
The advantages of using 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride in lab experiments include its high purity, solubility in water and ethanol, and potential applications in drug discovery and development. However, the limitations of this compound include its limited stability under certain conditions and its potential toxicity in vivo.
未来方向
There are several future directions for research on 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in drug discovery and development.
2. Optimization of the synthesis method to achieve higher yields and purity of the compound.
3. In vivo studies to evaluate the toxicity and pharmacokinetics of this compound.
4. Studies on the potential applications of this compound as a modulator of GABA receptors in the brain for the treatment of neurological disorders.
5. Evaluation of the potential applications of this compound as an inhibitor of enzymes involved in the biosynthesis of bacterial cell walls.
In conclusion, this compound is a chemical compound with potential applications in drug discovery and development. The scientific research on this compound has focused on its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
合成方法
The synthesis method of 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride involves the reaction of 3-azetidinol with 1-methyl-1H-1,2,3-triazol-5-amine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
The scientific research on 3-(1-methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride has primarily focused on its potential applications in drug discovery and development. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities in vitro. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls and as a modulator of GABA receptors in the brain.
安全和危害
属性
IUPAC Name |
3-(3-methyltriazol-4-yl)azetidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-10-5(2-8-9-10)6(11)3-7-4-6;;/h2,7,11H,3-4H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANPUWDGXQTEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2(CNC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620104.png)
![(Z)-ethyl 2-(6-methoxy-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620106.png)
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2620108.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2620109.png)

![6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2620113.png)

![N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide](/img/structure/B2620116.png)

![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)
![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)